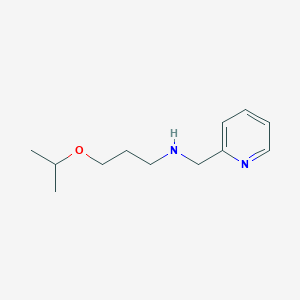
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, drug metabolism, and drug transport. It has also been used in the study of the structure and function of proteins and other biomolecules. In addition, this compound has been used in the development of new drugs and the evaluation of existing drugs.
Mécanisme D'action
The mechanism of action of (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine is not fully understood. However, it is believed to interact with proteins and other biomolecules in a number of ways. It is thought to interact with enzymes and other proteins by forming hydrogen bonds and other electrostatic interactions. It is also believed to interact with cell membranes, allowing it to cross the cell membrane and interact with intracellular proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with a number of proteins and enzymes, including cytochrome P450 and other enzymes involved in drug metabolism. In addition, it has been shown to interact with cell membranes, allowing it to cross the cell membrane and interact with intracellular proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine has a number of advantages for laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. It is also non-toxic and has low volatility, making it safe to use in laboratory experiments. Furthermore, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, it is important to note that this compound is not stable in the presence of strong acids and bases, and should be handled with care in these conditions.
Orientations Futures
There are a number of potential future directions for research involving (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine. One potential area of research is the development of new drugs and drug delivery systems that utilize the compound. Another potential area of research is the study of the structure and function of proteins and other biomolecules in the presence of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into drug metabolism and drug transport. Finally, further research into the mechanism of action of this compound could lead to new insights into how drugs interact with proteins and other biomolecules.
Méthodes De Synthèse
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of isopropyl alcohol and pyridine in the presence of a strong base, such as sodium hydroxide. This reaction results in the formation of a pyridinium salt, which can then be reacted with methyl amine to produce this compound. Another method involves the reaction of isopropyl alcohol and pyridine in the presence of a strong acid, such as hydrochloric acid. This reaction produces a pyridine hydrochloride salt, which can then be reacted with methyl amine to produce this compound.
Propriétés
IUPAC Name |
3-propan-2-yloxy-N-(pyridin-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2)15-9-5-7-13-10-12-6-3-4-8-14-12/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAQPLPXUNNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

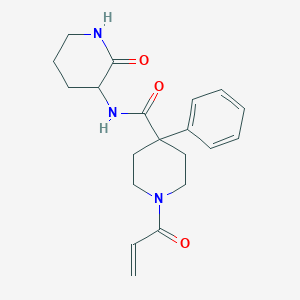
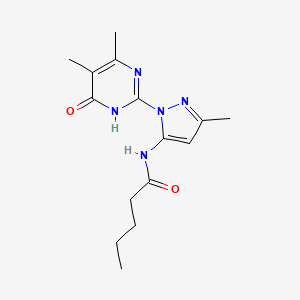
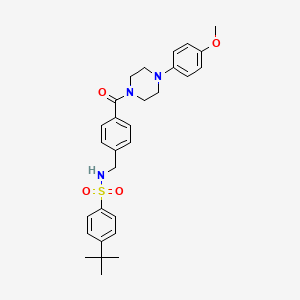
![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)
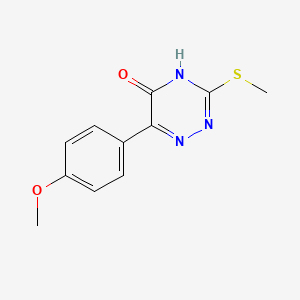

![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)
![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)